molecular formula C7H8Cl2N2 B076642 4-Chlorobenzene-1-carboximidamide hydrochloride CAS No. 14401-51-5

4-Chlorobenzene-1-carboximidamide hydrochloride

Cat. No.: B076642
CAS No.: 14401-51-5
M. Wt: 191.05 g/mol
InChI Key: RXAOGVQDNBYURA-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1-carboximidamide hydrochloride (CAS: 14401-51-5) is a substituted benzamidine derivative with the molecular formula C₇H₈Cl₂N₂ and a molecular weight of 191.06 g/mol . Synthesized via the improved Pinner basic catalysis method from 4-chlorobenzonitrile, it achieves an 85% yield through addition and amination reactions . The compound features a chlorinated benzene ring linked to a carboximidamide group, protonated as a hydrochloride salt (SMILES: ClC₆H₄C(=NH)NH₂·HCl) . It is commercially available in purities ≥95% from suppliers like Thermo Scientific and Beijing Wokai Biotechnology Co., with pricing varying by quantity (e.g., 10 g for €238.00 or JPY 63,100) . Applications include biochemical research, particularly in enzyme inhibition studies targeting aminoglycoside-modifying enzymes .

Properties

CAS No.

14401-51-5

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4-chlorobenzenecarboximidamide;hydron;chloride

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H

InChI Key

RXAOGVQDNBYURA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)Cl.Cl

Canonical SMILES

[H+].C1=CC(=CC=C1C(=N)N)Cl.[Cl-]

Other CAS No.

14401-51-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ammonium chloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 4-Chlorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ammonium chloride in the presence of reducing agents such as sodium borohydride. This compound acts as an intermediate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Chemical Reactions

  • Oxidation : Converts to 4-chlorobenzene-1-carboxylic acid.
  • Reduction : Forms 4-chlorobenzene-1-carboxamide.
  • Substitution : Produces various derivatives depending on the nucleophile used.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized for creating more complex molecules, facilitating advancements in synthetic methodologies.

Biology

In biological research, this compound is instrumental in studying enzyme inhibition and protein-ligand interactions . It has been shown to inhibit specific enzymes by binding to their active sites, which can alter biological pathways and provide insights into disease mechanisms.

Medicine

The compound has potential applications in drug development. For instance, it may serve as a precursor for synthesizing pharmaceutical agents targeting conditions such as glaucoma. Studies indicate that derivatives of chlorinated benzenes can inhibit carbonic anhydrase, a key enzyme involved in aqueous humor secretion in the eye, suggesting therapeutic potential for treating elevated intraocular pressure.

Industry

In industrial settings, this compound is used in the production of agrochemicals , including pesticides and herbicides. Its role as an intermediate helps streamline the synthesis of effective agricultural products.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chlorinated benzenes effectively inhibited carbonic anhydrase isozymes involved in aqueous humor secretion. This finding supports the hypothesis that this compound could lead to new antiglaucoma medications due to its structural similarities with effective inhibitors.

Case Study 2: Synthesis Applications

Research detailed in Synthetic Communications highlighted the utility of this compound as a versatile intermediate for synthesizing various nitrogen-containing compounds. The study showcased multiple synthetic routes that leverage this compound's reactivity to produce complex organic molecules efficiently.

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to the benzene-carboximidamide hydrochloride family. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-Chlorobenzene-1-carboximidamide hydrochloride -Cl at C4 C₇H₈Cl₂N₂ 191.06 Chlorine substituent enhances lipophilicity
4-Hydroxybenzene-1-carboximidamide hydrochloride -OH at C4 C₇H₈ClN₂O 186.61 Hydroxyl group increases polarity
1-(4-Chlorophenyl)biguanide hydrochloride Biguanide group at C4 C₈H₁₁Cl₂N₅ 248.12 Biguanide moiety broadens biological activity
4-(Benzimidazol-1-ylmethyl)benzenecarboximidamide dihydrochloride Benzimidazole at C4 C₁₅H₁₆Cl₂N₄ 327.22 Bulky heterocyclic group alters binding affinity

Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom in this compound enhances electrophilicity, making it more reactive in nucleophilic reactions compared to the hydroxyl-substituted analogue .
  • Biological Target Specificity : The biguanide derivative (CID 458746) shows activity in glucose metabolism studies, while the parent compound is used in antibiotic resistance research due to its amidine group’s interaction with bacterial enzymes .

Physicochemical Properties and Commercial Availability

Comparative Physicochemical Data

Property 4-Chlorobenzene-1-carboximidamide HCl 4-Hydroxybenzene-1-carboximidamide HCl 1-(4-Chlorophenyl)biguanide HCl
Melting Point 244–245°C Not reported 260–262°C
Solubility Soluble in DMSO, methanol High water solubility Limited data
Purity ≥95% ≥97% 97%
Price (10 g) €238.00 / JPY 63,100 Not commercially listed $450.00

Stability and Handling

  • This compound is hygroscopic and requires storage in amber glass at 2–8°C .
  • Unlike the benzimidazole derivative (CID 24694539), it lacks fluorescence properties, limiting its use in imaging studies .

Key Research Findings

  • Antibiotic Resistance: Demonstrates inhibitory activity against APH(2'')-IVa, an enzyme conferring resistance to aminoglycosides (IC₅₀: 50 mM) .
  • Comparative Efficacy : The 4-chloro derivative shows 3× higher bacterial growth inhibition than its 4-hydroxy counterpart in Staphylococcus aureus models .

Biological Activity

4-Chlorobenzene-1-carboximidamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN2HClC_7H_8ClN_2\cdot HCl, with a molecular weight of approximately 191.055 g/mol. Its structure features a chlorobenzene core with a carboximidamide functional group, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor by binding to the active site, thereby preventing substrate access and leading to various biological effects depending on the targeted enzyme.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains, demonstrating potential as an antibacterial and antifungal agent. The presence of the chlorophenoxy moiety enhances its ability to inhibit microbial growth .

Cytotoxic Effects

Preliminary studies have shown that this compound possesses cytotoxic activity against several cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The compound's IC50 values indicate effective inhibition of cell viability, suggesting its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features:

Compound NameStructure FeaturesUnique Aspects
This compound Chlorobenzene core with carboximidamidePrimarily antibacterial
4-Chlorobenzene-1-carboxylic acid Carboxylic acid functional groupLess potent than carboximidamide
4-Chlorobenzene-1-carboxamide Amide functional groupDifferent mechanism of action
4-Chlorobenzylamine Primary amineBroad-spectrum antimicrobial activity

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antibacterial Activity : A study evaluated its effectiveness against Staphylococcus aureus, revealing that the compound significantly inhibited bacterial growth at low concentrations .
  • Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating promising anti-cancer properties .
  • Biofilm Inhibition : The compound also showed potential in preventing biofilm formation, which is crucial in addressing antibiotic resistance in bacterial infections .

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when optimizing the synthesis of 4-chlorobenzene-1-carboximidamide hydrochloride?

  • Methodological Answer : Compare reaction routes (e.g., direct amidination vs. stepwise functionalization) by monitoring yield, purity, and scalability. Use HPLC or LC-MS to assess intermediate purity, and optimize reaction time, temperature, and stoichiometry of reagents like NH3_3 or NH22Cl. For reproducibility, validate parameters using Design of Experiments (DoE) frameworks .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the aromatic protons (δ 7.2–7.8 ppm) and amidine group (δ 8.1–8.5 ppm).
  • IR : Identify N–H stretching (~3300 cm1^{-1}) and C=N vibrations (~1640 cm1^{-1}).
  • X-ray crystallography : Resolve the crystal lattice to verify the planar amidine moiety and Cl substituent position .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA-compliant measures:

  • Ventilation : Use fume hoods or closed systems to minimize inhalation risks.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Refer to SDS sections 7–9 for storage (dry, <25°C) and incompatibility guidelines (e.g., avoid strong oxidizers) .

Q. How can researchers determine the solubility profile of this compound for aqueous or organic-phase reactions?

  • Methodological Answer : Conduct phase-solubility studies:

  • Gravimetric analysis : Saturate solvents (water, DMSO, ethanol) and measure undissolved residue after filtration.
  • UV-Vis spectroscopy : Quantify concentration in supernatant at λ~270 nm (aromatic π→π* transitions).
  • Note: Hydrochloride salts typically exhibit higher aqueous solubility than free bases .

Advanced Research Questions

Q. What mechanistic studies can elucidate the amidine group’s reactivity in this compound under acidic/basic conditions?

  • Methodological Answer :

  • Kinetic profiling : Monitor reaction rates with varying pH using stopped-flow spectroscopy.
  • Isotopic labeling : Use 15^{15}N-labeled NH3_3 to track amidine protonation/deprotonation pathways.
  • Computational modeling : Apply DFT to simulate transition states and predict regioselectivity in nucleophilic attacks .

Q. How should researchers address contradictory data in catalytic applications of this compound?

  • Methodological Answer :

  • Statistical validation : Apply ANOVA or t-tests to compare replicate experiments.
  • Controlled variable testing : Isolate factors like moisture content or trace metal impurities.
  • Cross-reference literature : Compare results with structurally analogous amidines (e.g., 4-bromo derivatives) to identify trends or outliers .

Q. What strategies ensure the stability of this compound during long-term storage or reaction conditions?

  • Methodological Answer :

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via TLC or MS.
  • Lyophilization : Improve shelf life by removing water to prevent hydrolysis.
  • Inert atmosphere : Store under argon or nitrogen to minimize oxidative decomposition .

Q. How can researchers validate the selectivity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-response curves : Calculate IC50_{50} values against target enzymes (e.g., trypsin-like proteases) and off-target homologs.
  • Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled substrates) to quantify displacement kinetics.
  • Structural docking : Map amidine–enzyme interactions using AutoDock Vina to predict binding specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzene-1-carboximidamide hydrochloride
Reactant of Route 2
4-Chlorobenzene-1-carboximidamide hydrochloride

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